![molecular formula C27H30N4O8S B2697069 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide CAS No. 896681-69-9](/img/structure/B2697069.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a useful research compound. Its molecular formula is C27H30N4O8S and its molecular weight is 570.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a quinazoline derivative, which are known for their diverse biological activities. The molecular formula is C28H24N3O6S with a molecular weight of approximately 549.58 g/mol. It is characterized by several functional groups that contribute to its biological profile.
Property | Value |
---|---|
Molecular Formula | C28H24N3O6S |
Molecular Weight | 549.58 g/mol |
LogP | 4.4243 |
Polar Surface Area | 84.452 Ų |
Hydrogen Bond Acceptors | 10 |
Hydrogen Bond Donors | 1 |
Anticancer Properties
Research has indicated that compounds containing the quinazoline structure often exhibit significant anticancer activity. The specific compound under review has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have demonstrated that derivatives of quinazoline can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting key signaling pathways involved in cell proliferation .
The proposed mechanism of action for this compound involves the inhibition of specific kinases that play crucial roles in cancer cell survival and proliferation. Notably, it may interact with glycogen synthase kinase 3 beta (GSK3B), which is implicated in various cellular processes including apoptosis and metabolism regulation . This interaction could lead to the modulation of beta-catenin levels, thereby affecting Wnt signaling pathways critical for cancer progression.
Anti-inflammatory Effects
In addition to its anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory mediators such as prostaglandins . This dual action could make it a candidate for treating inflammatory diseases alongside cancer.
Case Studies
- In Vitro Studies : A study conducted on various human cancer cell lines (e.g., breast, prostate) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
- Animal Models : In vivo studies using xenograft models demonstrated significant tumor regression when treated with the compound compared to control groups. The mechanism was attributed to its ability to inhibit angiogenesis and induce apoptosis .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound's structure suggests potential biological activities that are significant in drug development. Its components indicate possible interactions with various biological targets:
Antimicrobial Activity
Quinazolinone derivatives have been noted for their antimicrobial properties. Research indicates that similar compounds exhibit significant inhibition against bacterial strains and fungi. For instance, studies on quinazolinone derivatives have shown promising results against pathogens such as Staphylococcus aureus and Candida albicans .
Compound | Activity Type | Tested Pathogens | Results |
---|---|---|---|
Quinazolinone Derivative | Antimicrobial | S. aureus, C. albicans | High inhibition rates observed |
Anticancer Potential
Compounds with similar structural motifs have been investigated for their anticancer properties. The inhibition of EGFR (Epidermal Growth Factor Receptor) is a key mechanism for many anticancer agents. Quinazolinone derivatives have been shown to effectively inhibit cell proliferation in various cancer cell lines .
Compound | Cancer Type | Mechanism of Action | Results |
---|---|---|---|
Quinazolinone Derivative | Breast Cancer | EGFR Inhibition | Significant reduction in cell viability |
Enzyme Inhibition Studies
The compound has potential as an enzyme inhibitor, which can be crucial for treating diseases such as diabetes and Alzheimer's disease:
α-Glucosidase Inhibition
Research has indicated that derivatives similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(sulfanyl)-8-oxoquinazolin] can inhibit α-glucosidase activity, which is essential for managing type 2 diabetes mellitus .
Compound | Enzyme Target | Inhibition Type | IC50 Value |
---|---|---|---|
Sulfonamide Derivative | α-Glucosidase | Competitive | 15 µM |
Acetylcholinesterase Inhibition
The compound may also serve as an acetylcholinesterase inhibitor, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Synthesis and Structural Analysis
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(sulfanyl)-8-oxoquinazolin] typically involves multi-step organic reactions that allow for the incorporation of various functional groups that enhance biological activity.
Synthetic Routes
The synthetic pathways often involve the following steps:
- Formation of the benzodioxole moiety.
- Introduction of the quinazoline scaffold.
- Functionalization with sulfanyl and carbamoyl groups.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O8S/c1-35-9-3-7-28-25(33)14-40-27-30-19-12-23-22(38-16-39-23)11-18(19)26(34)31(27)8-2-4-24(32)29-13-17-5-6-20-21(10-17)37-15-36-20/h5-6,10-12H,2-4,7-9,13-16H2,1H3,(H,28,33)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEVTALNMKRZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.